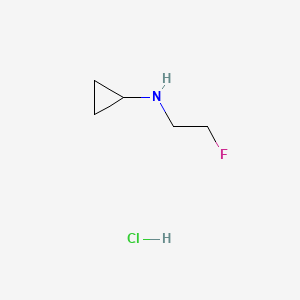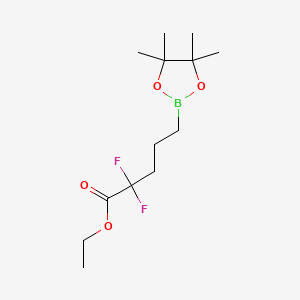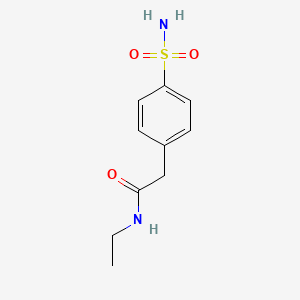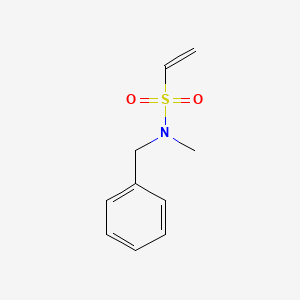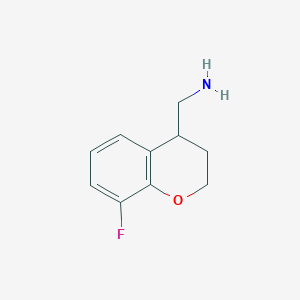
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-olhydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, mixture of diastereomers, is a fluorinated organic compound. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexyl ring. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride typically involves the reaction of 3-fluoropropanal with ammonia to form the intermediate 3-amino-1,1,1-trifluoropropan-2-ol . This intermediate is then reacted with 4-methylcyclohexyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or DMSO, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclohexyl ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclohexyl ring and has different chemical properties.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: This compound has a methyl group instead of a cyclohexyl ring, resulting in different reactivity and applications.
Uniqueness
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H19ClF3NO |
|---|---|
Peso molecular |
261.71 g/mol |
Nombre IUPAC |
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H18F3NO.ClH/c1-7-2-4-8(5-3-7)9(15,6-14)10(11,12)13;/h7-8,15H,2-6,14H2,1H3;1H |
Clave InChI |
MZCCEAMGPUWICY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(CN)(C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
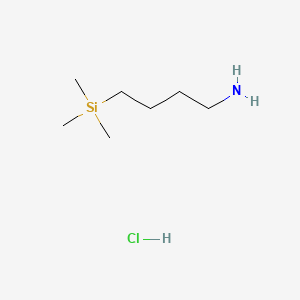
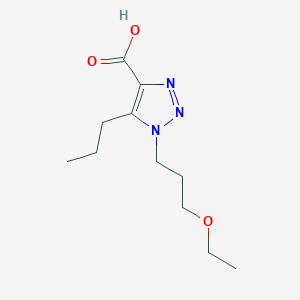

![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

